molecular formula C13H14F2N4 B2643070 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine CAS No. 861225-97-0

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine

Cat. No.: B2643070
CAS No.: 861225-97-0
M. Wt: 264.28
InChI Key: ACGOPFWMOIILIF-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a dimethylphenyl group, and a hydrazinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is often introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the dimethylphenyl group with a halogenated pyrimidine intermediate.

    Hydrazinyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability and cost of starting materials, reaction efficiency, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its hydrazinyl group, which can form stable complexes with various biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine
  • 4-(Difluoromethyl)-6-(2,4-dimethylphenyl)-2-hydrazinylpyrimidine
  • 4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-amino-pyrimidine

Uniqueness

4-(Difluoromethyl)-6-(3,4-dimethylphenyl)-2-hydrazinylpyrimidine is unique due to the specific positioning of the difluoromethyl and dimethylphenyl groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4/c1-7-3-4-9(5-8(7)2)10-6-11(12(14)15)18-13(17-10)19-16/h3-6,12H,16H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGOPFWMOIILIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=N2)NN)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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